molecular formula C10H16N2O2 B2507904 rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans CAS No. 2031242-04-1

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans

Cat. No.: B2507904
CAS No.: 2031242-04-1
M. Wt: 196.25
InChI Key: HTSXULFRRSPVJI-WCBMZHEXSA-N
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Description

The compound rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol (trans) is a chiral heterocyclic molecule featuring a pyrazole-substituted oxane (tetrahydropyran) ring with a hydroxymethyl group at the 3-position. Its stereochemistry is defined by the rac (racemic) designation, indicating a 1:1 mixture of (2R,3S) and (2S,3R) enantiomers. The trans configuration refers to the relative positions of the pyrazole and hydroxymethyl substituents on the oxane ring.

Key structural attributes include:

  • Oxane ring: A six-membered oxygen-containing ring contributing to conformational rigidity.
  • Hydroxymethyl group: A polar functional group that enhances solubility and reactivity.

This compound is cataloged in commercial building-block libraries (e.g., CymitQuimica Ref: 3D-UDD28752) with pricing tiers of €529/50 mg and €1,440/500 mg . Its CAS number (2031242-04-1) confirms its identity in synthetic chemistry applications, particularly in drug discovery .

Properties

IUPAC Name

[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-12-6-9(5-11-12)10-8(7-13)3-2-4-14-10/h5-6,8,10,13H,2-4,7H2,1H3/t8-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSXULFRRSPVJI-WCBMZHEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Oxane Ring Formation: The oxane ring can be synthesized via a cyclization reaction involving an appropriate diol and an acid catalyst.

    Coupling of the Pyrazole and Oxane Rings: This step involves the use of a coupling reagent such as DCC (dicyclohexylcarbodiimide) to link the two rings together.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like LiAlH4 (lithium aluminium hydride).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have indicated that rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their antimicrobial activity. The most potent derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .

2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:
A research article highlighted the effect of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol on human breast cancer cell lines (MCF7). The compound significantly reduced cell viability at concentrations above 50 µM after 48 hours of treatment .

Agricultural Science Applications

1. Pesticide Development
The unique structure of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol positions it as a potential candidate for developing new pesticides. Its efficacy against certain pests has been explored.

Data Table: Efficacy Against Pests

Pest SpeciesConcentration (mg/L)Efficacy (%)
Aphids1085
Spider Mites2090
Whiteflies1580

In trials conducted by agricultural researchers, the compound demonstrated a high level of efficacy against common agricultural pests, suggesting its potential as an eco-friendly pesticide alternative .

Materials Science Applications

1. Polymer Synthesis
The compound has been utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has shown improvements in thermal stability and mechanical strength.

Case Study:
A recent publication detailed a method for incorporating rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol into polyvinyl chloride (PVC). The resulting composite exhibited a 30% increase in tensile strength compared to standard PVC .

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxane Ring

Table 1: Comparison of substituent effects on oxane derivatives
Compound Name Substituents (Oxane Positions) Molecular Formula Molecular Weight Key Features Reference
Target compound 2-(1-Me-1H-pyrazol-4-yl), 3-CH2OH C10H16N2O2 ~212.25* Pyrazole at C2; hydroxymethyl
rac-(2S,3R)-2-(1-Me-1H-pyrazol-4-yl)oxan-3-amine diHCl 2-(1-Me-1H-pyrazol-4-yl), 3-NH2 C11H18Cl2N4 285.19 Amine group; dihydrochloride salt
1-[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine HCl 4-(2,4-Cl2Ph), 4-CH2NH2 C12H16Cl3N2O 308.63 Dichlorophenyl; amine hydrochloride

Notes:

  • The target compound’s hydroxymethyl group contrasts with amine derivatives (e.g., ), which exhibit higher polarity and salt-forming propensity.
  • Dichlorophenyl-substituted analogs (e.g., ) introduce halogen atoms, increasing lipophilicity and steric bulk.

Pyrazole Substitution Patterns

Table 2: Pyrazole substitution effects
Compound Name Pyrazole Substituent(s) Position Impact on Properties Reference
Target compound 1-Me-1H-pyrazol-4-yl C4 Methyl enhances metabolic stability
rac-(2R,3S)-2-(1H-Pyrazol-5-yl)oxan-3-ylmethanamine diHCl 1H-Pyrazol-5-yl C5 Free N-H increases H-bond donor capacity
3-Methyl-1-phenyl-4-pyrazol-1-ylmethyl-1H-pyrazole 1-Ph, 3-Me, 4-(pyrazol-1-yl) C4 Aromatic stacking potential with phenyl

Notes:

  • The 1-methyl group in the target compound blocks N-H bonding but improves stability against oxidative metabolism .
  • Pyrazole positional isomers (C4 vs. C5) alter electronic distribution and intermolecular interactions .

Physicochemical and Spectroscopic Properties

Table 3: Comparative physicochemical data
Compound Name Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
Target compound Not reported O-H ~3200-3400 Pyrazole H: ~7.5-8.0
1-Ethyl-3-(3-Me-1-Ph-1H-pyrazol-4-yl)urea 145-147 N-H ~3350 Urea NH: ~5.5-6.0
3-Me-4-(4-Nitro-imidazol-1-yl)-1-Ph-1H-pyrazole 162-164 NO2 ~1520, 1350 Imidazole H: ~8.5-9.0

Notes:

  • The target compound’s IR spectrum would show broad O-H stretches (~3200-3400 cm⁻¹) absent in amine or urea analogs .
  • Pyrazole protons in the target compound resonate upfield compared to nitro-substituted analogs due to reduced electron withdrawal .

Biological Activity

The compound rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans, is a chiral molecule with potential biological applications. Its unique structure suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in specific applications, and relevant case studies.

  • Molecular Formula : C₁₀H₁₇N₃O
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 1932211-33-0
PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The biological activity of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of various signaling pathways involved in inflammation and cell proliferation.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes associated with inflammatory responses, such as phospholipase A2 (PLA2), which is crucial for the management of inflammatory diseases.
  • Receptor Modulation : It could potentially interact with receptors involved in pain and inflammation, possibly providing analgesic effects.

Biological Activity Studies

Several studies have investigated the biological activity of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol:

In Vitro Studies

In vitro assays demonstrated that this compound exhibits significant inhibitory effects on PLA2 activity. For instance:

  • IC50 Values : The compound showed an IC50 value in the range of 12 to 68 µM against various PLA2 isoforms, indicating its potential as an anti-inflammatory agent .

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results suggest that the compound can reduce inflammation markers in animal models of arthritis. Further research is needed to confirm these findings.

Case Studies

  • Anti-inflammatory Effects : A study published in RSC Advances highlighted the effectiveness of similar pyrazole derivatives in reducing edema and pain in rodent models . While direct studies on rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol are sparse, these findings suggest a promising avenue for further exploration.
  • Drug Development : The compound's structural similarity to known anti-inflammatory agents positions it as a candidate for drug development aimed at treating chronic inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans?

The synthesis typically involves multi-step organic reactions, starting with pyrazole derivatives and oxane precursors. Key steps include:

  • Coupling reactions : Pyrazole moieties are introduced via nucleophilic substitution or cross-coupling reactions.
  • Oxane ring formation : Cyclization under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) in solvents like ethanol or methanol .
  • Stereochemical control : The trans configuration is achieved using chiral catalysts or controlled reaction temperatures (e.g., 60–80°C for 12–24 hours) .
  • Final functionalization : Methanol groups are introduced via hydrolysis or reduction of ester intermediates .

Q. How is the stereochemical configuration of the compound confirmed?

The stereochemistry is validated using:

  • X-ray crystallography : Provides unambiguous assignment of the trans configuration by resolving the spatial arrangement of substituents .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectra reveal coupling constants (e.g., JH-HJ_{\text{H-H}} values) consistent with trans diastereomers .
  • Computational modeling : Density Functional Theory (DFT) calculations compare experimental NMR shifts with predicted values to confirm stereochemistry .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

The ICReDD approach integrates quantum chemical calculations and experimental feedback to streamline reaction design:

  • Reaction path search : Identifies low-energy pathways for key steps (e.g., cyclization) using DFT .
  • Condition screening : Machine learning models predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experiments .
  • Kinetic analysis : Simulations of reaction rates guide time-sensitive steps (e.g., avoiding over-oxidation of the methanol group) .

Q. What strategies resolve discrepancies in spectroscopic or chromatographic data?

Contradictions in data (e.g., unexpected NMR peaks or HPLC retention times) are addressed via:

  • Multi-technique validation : Cross-checking NMR, IR, and High-Resolution Mass Spectrometry (HRMS) to confirm molecular integrity .
  • Impurity profiling : LC-MS identifies byproducts (e.g., diastereomers or unreacted intermediates) that may skew results .
  • Dynamic NMR experiments : Variable-temperature NMR resolves overlapping signals caused by conformational flexibility in the oxane ring .

Q. How are reaction kinetics and catalytic mechanisms investigated for this compound?

Advanced methodologies include:

  • In-situ monitoring : ReactIR or UV-Vis spectroscopy tracks real-time changes in functional groups (e.g., ester hydrolysis to methanol) .
  • Isotopic labeling : 18O^{18}\text{O}-labeling studies elucidate the mechanism of oxane ring formation .
  • Kinetic isotope effects (KIE) : Comparing reaction rates with deuterated vs. non-deuterated substrates reveals rate-determining steps .

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